molecular formula C16H12F3NO2S B1592351 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene CAS No. 263389-45-3

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Cat. No. B1592351
CAS RN: 263389-45-3
M. Wt: 339.3 g/mol
InChI Key: QFUQFRUMFOTOKF-UHFFFAOYSA-N
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Description

“1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F3NO . It’s also known as Benzene, 1-isocyanato-3-(trifluoromethyl)- .


Molecular Structure Analysis

The molecular structure of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is 187.1187 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability. The isocyanide functional group in the compound can be utilized in multicomponent reactions (MCRs) to synthesize diverse heterocyclic compounds that are often found in pharmaceuticals .

Agrochemical Development

Similar to its applications in pharmaceuticals, the trifluoromethyl group’s properties can be exploited in the development of agrochemicals. The compound’s reactivity allows for the creation of novel agrochemical agents that can provide enhanced potency and selectivity for the target pests or weeds .

Material Science

In material science, the compound can be used to introduce trifluoromethyl groups into polymers or small molecules, altering their physical properties such as thermal stability and hydrophobicity. This can lead to the development of advanced materials with specific desired characteristics .

Organic Synthesis

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene: is a valuable building block in organic synthesis. It can be used to introduce both the isocyanide and trifluoromethyl groups into organic molecules, facilitating the synthesis of complex structures with high precision .

Catalysis

The compound can act as a ligand for transition metal catalysts, potentially leading to new catalytic systems that can be used for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond formation .

Bioconjugation

Due to the reactive nature of the isocyanide group, this compound can be used for bioconjugation purposes. It can be employed to attach biomolecules to various substrates or to each other, which is useful in bio-labeling and the creation of biosensors .

Each of these applications leverages the unique chemical properties of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene , demonstrating its versatility and importance in scientific research. The compound’s ability to participate in radical trifluoromethylation is particularly noteworthy, as this process plays an increasingly important role in the synthesis of compounds for pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-11-6-8-14(9-7-11)23(21,22)15(20-2)12-4-3-5-13(10-12)16(17,18)19/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQFRUMFOTOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(F)(F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620148
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

CAS RN

263389-45-3
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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